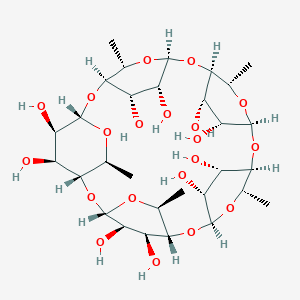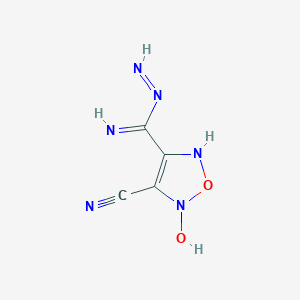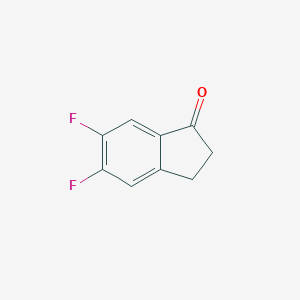
5,6-Difluoro-1-indanone
概要
説明
5,6-Difluoro-1-indanone is a fluorinated indanone derivative. Fluorinated organic compounds, including indanones, are of significant interest in the fields of pharmaceuticals and materials science due to their enhanced lipophilicity, bioavailability, and unique physical and chemical properties. The incorporation of fluorine atoms into organic molecules often results in compounds with desirable and improved characteristics for various applications.
Synthesis Analysis
The synthesis of fluorinated indanones, such as 5,6-difluoro-1-indanone, typically involves Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with fluoro-containing precursors under superacidic conditions. These methods provide efficient pathways to indanones with fluorinated substituents, which play a crucial role in enhancing the compounds' bioactive and physical properties. Notably, the synthesis of trifluoromethylated indanones and related compounds has been detailed, showcasing the importance of superacidic activation and structure energy calculations for optimizing the synthesis routes (Prakash et al., 2010).
科学的研究の応用
1. Annulations involving 1-indanones to access fused- and spiro frameworks
- Summary of the Application: 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals. They are particularly important due to their easy accessibility and versatile reactivity. Significant advancements have been achieved regarding the cyclization of the 1-indanone core .
- Methods of Application: The review focuses on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks. New strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons are demonstrated .
- Results or Outcomes: A large number of transformations described in this review offer stereoselective formation of desired polycyclic compounds. Importantly, several reactions provide biologically relevant compounds and natural products .
2. Indane-1,3-Dione: From Synthetic Strategies to Applications
- Summary of the Application: Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
- Methods of Application: The review presents an overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .
- Results or Outcomes: Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .
3. 5,7-Difluoro-1-indanone as a Pharmaceutical Intermediate
- Summary of the Application: 5,7-Difluoro-1-indanone is used as a pharmaceutical intermediate . This compound is used in the synthesis of various pharmaceuticals .
4. Bioactivity of 1-indanone Derivatives
- Summary of the Application: Extensive studies on the bioactivity of 1-indanone derivatives have opened up new possibilities for their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment .
5. Synthesis of Fused and Spirocyclic Frameworks
- Summary of the Application: 1-indanones are used in the synthesis of various fused and spirocyclic frameworks . These structures are found in a number of natural products and pharmaceuticals .
- Methods of Application: The synthesis involves annulations of 1-indanones. New strategies for the synthesis of various carbocyclic and heterocyclic skeletons are demonstrated .
- Results or Outcomes: The transformations described in this review offer stereoselective formation of desired polycyclic compounds. Several reactions provide biologically relevant compounds and natural products .
6. Use as a Pharmaceutical Intermediate
Safety And Hazards
特性
IUPAC Name |
5,6-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJRTWXVMCRBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472079 | |
| Record name | 5,6-Difluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-1-indanone | |
CAS RN |
161712-77-2 | |
| Record name | 5,6-Difluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

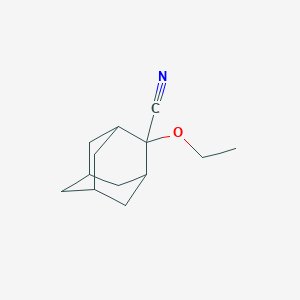
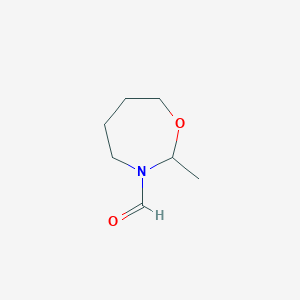
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
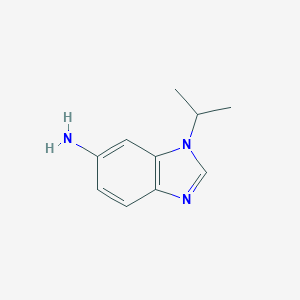
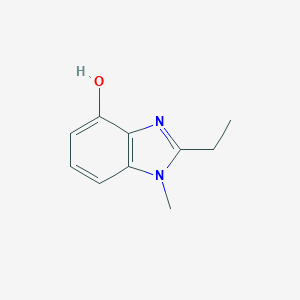
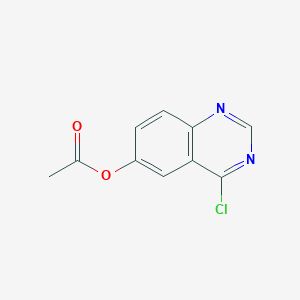
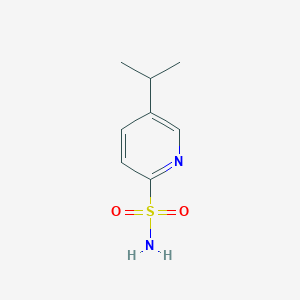
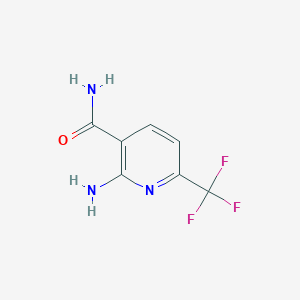
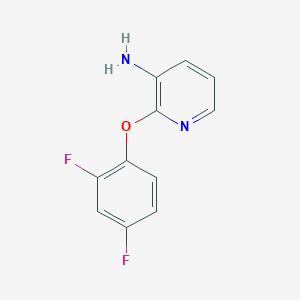
![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)
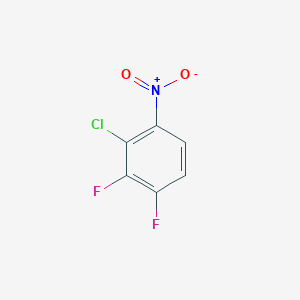
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
